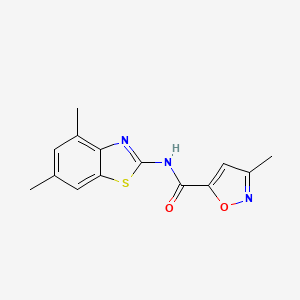

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, linked via a carboxamide bridge to a 3-methyl-1,2-oxazole moiety. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The benzothiazole ring is known for its bioactivity in antitumor and antimicrobial agents , while the oxazole-carboxamide group contributes to metabolic stability and binding interactions .

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-7-4-8(2)12-11(5-7)20-14(15-12)16-13(18)10-6-9(3)17-19-10/h4-6H,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDWRFKBYORBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=NO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-aminobenzothiazole with 3-methyl-1,2-oxazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole and oxazole rings.

Reduction: Reduced amide derivatives.

Substitution: Alkylated oxazole derivatives.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Carboxamide Families

Several structurally related compounds share the carboxamide-linked heterocyclic motif but differ in core rings or substituents:

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methyl-1,2-oxazole-5-carboxamide (CM1002585):

- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 321533-41-9): Core Structure: Benzothiophene fused to a tetrahydro ring, linked to a phenyl-substituted oxazole.

Electronic and Physicochemical Properties

Comparative studies of benzo-fused heterocycles reveal:

- Benzothiazole vs. Benzooxadiazole Derivatives :

- Benzothiazoles (as in the target compound) exhibit higher electron-withdrawing capacity due to sulfur’s electronegativity, enhancing reactivity in nucleophilic substitution reactions compared to benzooxadiazoles .

- Benzo[c][1,2,5]oxadiazole-5-carboxamides (e.g., compound 3 from ) show reduced metabolic stability due to hydrolytic susceptibility of the oxadiazole ring, unlike the more stable oxazole-carboxamide linkage in the target compound .

Metabolic Stability and Biotransformation

- Comparison with 4,5-Dihydroisoxazol-5-carboxamide Derivatives :

- The metabolite 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes rapid hydrolysis in plasma due to its dihydroisoxazole ring, necessitating sample acidification for stability . In contrast, the fully aromatic oxazole ring in the target compound likely resists hydrolysis, improving pharmacokinetic profiles.

Crystallographic and Structural Analysis

- These tools highlight the importance of methyl substituents in dictating crystal packing and solubility .

Research Implications

The target compound’s combination of a benzothiazole core and oxazole-carboxamide linker offers a balance of electronic activity, metabolic resistance, and synthetic feasibility compared to analogues. Further studies should explore its biological activity, leveraging crystallographic tools like SHELXL and kinetic profiling methods akin to those used for xylylene derivatives .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound that belongs to the benzothiazole and oxazole families, which are known for their diverse biological activities. The unique structural characteristics of this compound suggest potential applications in pharmacology, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 252.31 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induces apoptosis |

| Compound B | U-937 | 2.41 | Cell cycle arrest |

| Compound C | HeLa | 1.00 | Inhibition of HDAC |

The mechanism of action often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit potent activity against both bacterial and fungal pathogens:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 10.7 µmol/mL |

| Compound E | S. aureus | 21.4 µmol/mL |

| Compound F | C. albicans | 15.0 µmol/mL |

These findings indicate that the structural features of benzothiazole contribute significantly to their antimicrobial efficacy .

Study on Anticancer Activity

A study published in MDPI explored a series of benzothiazole derivatives, including those structurally related to this compound. The results showed that these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 and U-937. The most potent derivatives were found to induce apoptosis through mitochondrial pathways .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives against a range of pathogens. The study identified several compounds with MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria as well as fungi . This suggests that modifications to the benzothiazole structure can enhance antimicrobial activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : The presence of specific functional groups enhances interaction with microbial membranes or metabolic pathways.

Q & A

Basic Research Question

NMR Analysis :

- Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Use 2D experiments (HSQC, HMBC) to resolve overlapping signals .

IR Spectroscopy :

- Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and benzothiazole ring vibrations (C–S, ~600–700 cm⁻¹) .

Cross-Validation : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., solvent, concentration) .

Case Study : A mismatch in carbonyl IR peaks may indicate keto-enol tautomerism, resolved via variable-temperature NMR .

How to design antagonists targeting enzymes using pharmacophore modeling and docking?

Advanced Research Question

Pharmacophore Generation :

- Identify critical features (H-bond acceptors, aromatic rings) from active analogs using LigandScout or MOE .

Virtual Screening :

- Screen databases (e.g., ZINC, PubChem) with the pharmacophore model.

- Apply filters (Lipinski’s rules, synthetic accessibility) .

Molecular Docking :

- Use AutoDock Vina or GOLD to dock N-(4,6-dimethylbenzothiazol-2-yl)-oxazole carboxamide into the enzyme’s active site.

- Validate with binding free energy calculations (MM/PBSA) .

Example : Derivatives of 1,2-oxazole carboxamide showed potent 5HT7R antagonism via π-π stacking and H-bonding .

What biochemical pathways are disrupted by this compound’s enzyme interactions?

Advanced Research Question

Target Identification :

- Use affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases, ligases) .

Pathway Analysis :

- Transcriptomics/proteomics (RNA-seq, SILAC) can reveal downregulated pathways (e.g., cell wall synthesis in bacteria via UDP-N-acetylmuramoyl-tripeptide ligase inhibition) .

Mechanistic Studies :

- Kinetic assays (e.g., SPR, ITC) quantify binding affinity (Kd) and inhibition constants (Ki) .

Note : Methoxy and methyl groups on the benzothiazole ring enhance hydrophobic interactions with enzyme pockets .

How to determine reaction mechanisms using dimerization kinetics?

Advanced Research Question

Kinetic Data Collection :

- Use flow NMR to monitor dimerization of intermediates (e.g., xylylene derivatives) in CH₃CN at varying temperatures .

Rate Constant Calculation :

- Apply second-order kinetics: .

Activation Parameters :

- Plot ln(k) vs. 1/T (Arrhenius equation) to determine and ΔG‡ .

Example : 3-Methyl-1,2-xylylene dimerization showed , suggesting a concerted mechanism .

Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Ref. |

|---|---|---|---|

| Oxazole Formation | DMF, K₂CO₃, 25°C | 70–85 | |

| Carboxamide Coupling | EDC, HOBt, DCM | 60–75 |

Q. Table 2. Dimerization Rate Constants

| Compound | ||

|---|---|---|

| 3-Methyl-1,2-xylylene | 1.2 × 10³ | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.